Cas no 268222-23-7 (2-cyano-N-(prop-2-yn-1-yl)acetamide)

2-Cyano-N-(prop-2-yn-1-yl)acetamide is a versatile chemical intermediate characterized by its cyano and propynyl functional groups, which enhance reactivity in organic synthesis. Its structure enables applications in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both electron-withdrawing (cyano) and alkyne (propynyl) moieties facilitates selective transformations, including cycloadditions and nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for constructing bioactive scaffolds. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for researchers. High purity grades are available to ensure reproducibility in synthetic workflows.
2-cyano-N-(prop-2-yn-1-yl)acetamide structure
268222-23-7 structure
Product name:2-cyano-N-(prop-2-yn-1-yl)acetamide
CAS No:268222-23-7
MF:C6H6N2O
Molecular Weight:122.12464094162
CID:4643488
PubChem ID:18469579

2-cyano-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-N-(prop-2-yn-1-yl)acetamide
    • Acetamide, 2-cyano-N-2-propyn-1-yl-
    • UWMHFSKISKQAEA-UHFFFAOYSA-N
    • SCHEMBL1417712
    • 2-Cyano-N-prop-2-inyl-acetamide
    • N-propargylcyanoacetamide
    • Z316158264
    • 2-cyano-N-prop-2-ynylacetamide
    • EN300-50338
    • MFCD09930675
    • G21005
    • AB01002665-01
    • 2-cyano-n-prop-2-ynyl-acetamide
    • AKOS000171963
    • 268222-23-7
    • インチ: 1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9)
    • InChIKey: UWMHFSKISKQAEA-UHFFFAOYSA-N
    • SMILES: C(NCC#C)(=O)CC#N

計算された属性

  • 精确分子量: 122.048012819g/mol
  • 同位素质量: 122.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.9Ų
  • XLogP3: -0.5

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 108-110 °C
  • Boiling Point: 348.8±27.0 °C at 760 mmHg
  • フラッシュポイント: 164.7±23.7 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-cyano-N-(prop-2-yn-1-yl)acetamide Security Information

2-cyano-N-(prop-2-yn-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-50338-0.5g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
0.5g
$218.0 2023-05-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01071010-5g
2-Cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
5g
¥5340.0 2023-03-20
Enamine
EN300-50338-1.0g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
1g
$314.0 2023-05-03
Enamine
EN300-50338-10.0g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
10g
$1346.0 2023-05-03
Ambeed
A1110957-5g
2-Cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
5g
$784.0 2024-07-28
Enamine
EN300-50338-0.1g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
0.1g
$83.0 2023-05-03
Enamine
EN300-50338-2.5g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
2.5g
$614.0 2023-05-03
Enamine
EN300-50338-5.0g
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
5g
$908.0 2023-05-03
Aaron
AR019WS8-100mg
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
100mg
$140.00 2023-12-14
1PlusChem
1P019WJW-250mg
2-cyano-N-(prop-2-yn-1-yl)acetamide
268222-23-7 95%
250mg
$194.00 2025-03-04

2-cyano-N-(prop-2-yn-1-yl)acetamide 関連文献

2-cyano-N-(prop-2-yn-1-yl)acetamideに関する追加情報

2-Cyano-N-(prop-2-yn-1-yl)acetamide (CAS No. 268222-23-7): An Overview of Its Properties and Applications

2-Cyano-N-(prop-2-yn-1-yl)acetamide (CAS No. 268222-23-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its cyano and propargyl functionalities, which confer it with a range of interesting properties and reactivity profiles.

The molecular formula of 2-cyano-N-(prop-2-yn-1-yl)acetamide is C6H5N3O, and its molecular weight is approximately 135.11 g/mol. The compound can be synthesized through various routes, including the reaction of cyanoacetic acid with propargylamine in the presence of a suitable coupling agent. The resulting product is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

One of the key features of 2-cyano-N-(prop-2-yn-1-yl)acetamide is its ability to participate in a wide range of chemical reactions due to the presence of the cyano and propargyl groups. The cyano group can undergo nucleophilic addition reactions, making it useful in the synthesis of nitriles and amides. The propargyl group, on the other hand, can engage in click chemistry reactions, such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which has found extensive applications in bioconjugation and materials science.

In the pharmaceutical industry, 2-cyano-N-(prop-2-yn-1-yl)acetamide has been explored as a building block for the synthesis of novel drug candidates. Recent studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-cyano-N-(prop-2-yn-1-yl)acetamide demonstrated potent inhibitory effects against specific enzymes involved in cancer cell proliferation.

Beyond pharmaceutical applications, 2-cyano-N-(prop-2-yn-1-yl)acetamide has also found use in materials science. Its ability to undergo click chemistry reactions makes it an attractive candidate for the development of functional polymers and coatings. Researchers at the University of California have utilized this compound to create self-healing materials that can repair themselves upon damage, opening up new possibilities for advanced material design.

In synthetic chemistry, 2-cyano-N-(prop-2-yn-1-yl)acetamide serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity profile allows chemists to introduce multiple functional groups into target molecules with high efficiency and selectivity. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening methods.

The safety profile of 2-cyano-N-(prop-2-yn-1-yl)acetamide is an important consideration for its practical applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials.

In conclusion, 2-cyano-N-(prop-2-yn-1-yl)acetamide (CAS No. 268222-23-7) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers and scientists working in these fields. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility and impact.

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Amadis Chemical Company Limited
(CAS:268222-23-7)2-cyano-N-(prop-2-yn-1-yl)acetamide
A1010419
Purity:99%/99%
はかる:5g/1g
Price ($):706.0/376.0